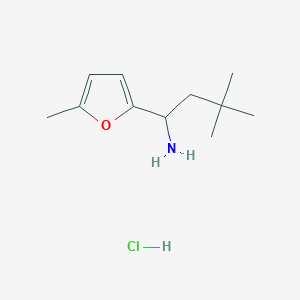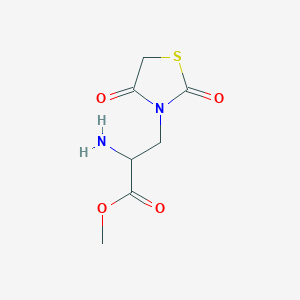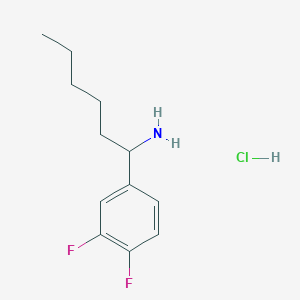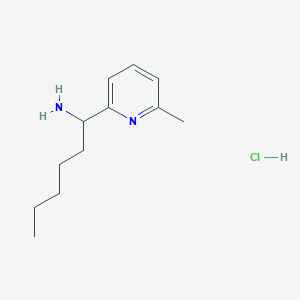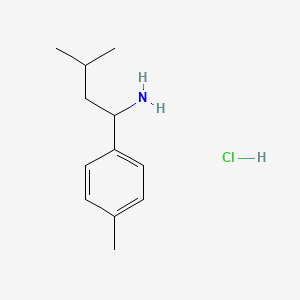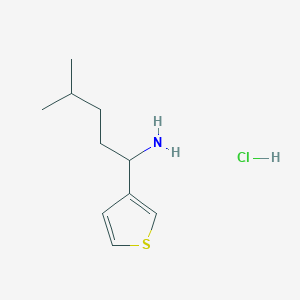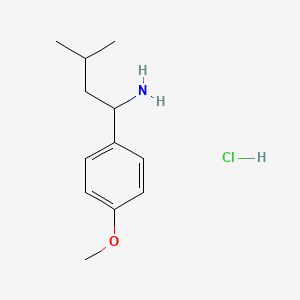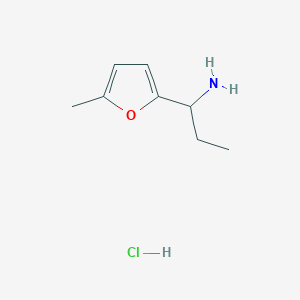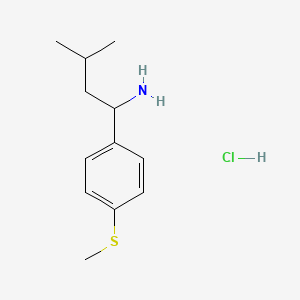![molecular formula C11H15NO B1433030 2-[(4-Methoxyphenyl)methyl]azetidine CAS No. 1394042-30-8](/img/structure/B1433030.png)
2-[(4-Methoxyphenyl)methyl]azetidine
Overview
Description
“2-[(4-Methoxyphenyl)methyl]azetidine” is a type of azetidine, which is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical and Chemical Properties Analysis
Azetidine is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines . The p K B of azetidine is 11.29 and 10.40 for N-methylazetidine .Scientific Research Applications
Anticancer Applications
A study focused on designing and synthesizing a series of thiourea compounds that include the 3-(4-methoxyphenyl)azetidine moiety, aimed at discovering potent antitumor agents. These compounds were evaluated for their in vitro anticancer activity against a range of human cancer cell lines, including lung, prostate, breast, liver, colon, ovarian, skin, brain, and kidney cancers. The study found that certain compounds exhibited significant potency against specific cancer cell lines, suggesting that the 3-(4-methoxyphenyl)azetidine moiety could be a valuable component in developing new anticancer drugs. The most potent compound demonstrated greater efficacy than Doxorubicin in certain cell lines, highlighting its potential as a promising anticancer agent. Molecular docking studies supported the compounds' potential as VEGFR-2 inhibitors, and in silico ADMET predictions indicated favorable drug-like properties with low adverse effects and toxicity. DFT studies were also conducted for the most active compounds to further understand their properties (Parmar et al., 2021).
Neuropharmacological Research
In neuropharmacological research, azetidine derivatives, including those related to 2-[(4-Methoxyphenyl)methyl]azetidine, have been explored for their effects on neurotransmitter systems and neuroplasticity. For example, Trans-azetidine-2,4-dicarboxylic acid (ADA), a related compound, was investigated for its role as a selective agonist of group 1 metabotropic glutamate receptors. The study examined ADA's effect on long-term potentiation in the dentate gyrus of rats, providing insights into the mechanisms of synaptic plasticity and memory formation. This research contributes to understanding how azetidine derivatives can modulate neurotransmitter systems, with implications for developing novel therapeutics for neurological disorders (Manahan‐Vaughan & Reymann, 1996).
Cholesterol Absorption Inhibition
Another study focused on the synthesis and evaluation of azetidinone derivatives, including those structurally related to this compound, as novel inhibitors of intestinal cholesterol absorption. These compounds, designed to block cholesterol absorption effectively, were tested in animal models, demonstrating significant efficacy in lowering plasma cholesterol levels. This research highlights the potential of azetidine-based compounds in treating hypercholesterolemia and preventing cardiovascular diseases (Rosenblum et al., 1998).
Future Directions
Recent advances in the chemistry and reactivity of azetidines have been reported . Future directions include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
Mechanism of Action
Target of Action
Azetidines, a class of compounds to which 2-[(4-methoxyphenyl)methyl]azetidine belongs, are known to interact with various biological targets due to their versatile small molecule scaffold .
Mode of Action
Azetidines, in general, are known to undergo various reactions such as thermal and silver-catalyzed [2+2] cycloadditions . These reactions can lead to the formation of new compounds, which can interact with biological targets in different ways.
Biochemical Pathways
Azetidines are known to be involved in various reactions that can influence different biochemical pathways .
Pharmacokinetics
The compound’s molecular weight of 17724 g/mol suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body.
Result of Action
The compound’s versatile small molecule scaffold suggests that it may have diverse effects depending on the specific biological targets it interacts with .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, reactions involving azetidines can be influenced by factors such as temperature and the presence of catalysts . .
Biochemical Analysis
Biochemical Properties
2-[(4-Methoxyphenyl)methyl]azetidine plays a significant role in biochemical reactions due to its structural properties. The azetidine ring’s strain-driven character allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The interaction typically involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis, thereby impacting cell survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the upregulation or downregulation of target genes, thereby affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal activity without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into the mitochondria, where it can influence mitochondrial function and energy production .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals or post-translational modifications can direct the compound to particular compartments or organelles, such as the nucleus or mitochondria. This localization is crucial for its interaction with specific biomolecules and the subsequent modulation of cellular processes .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-9(3-5-11)8-10-6-7-12-10/h2-5,10,12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFCZZGVSCGEAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


